5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydrobenzo dioxine moiety, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the chlorophenyl group and the dihydrobenzo dioxine moiety. Common reagents used in these reactions include chlorinating agents, protecting groups, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H22ClNO6 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(4Z)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22ClNO6/c1-29-9-3-8-25-20(14-4-2-5-16(24)12-14)19(22(27)23(25)28)21(26)15-6-7-17-18(13-15)31-11-10-30-17/h2,4-7,12-13,20,26H,3,8-11H2,1H3/b21-19- |
InChI Key |
JOIBHSSJEZODTL-VZCXRCSSSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(\C2=CC3=C(C=C2)OCCO3)/O)/C(=O)C1=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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